![molecular formula C8H12ClNS B12941839 2-Methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride](/img/structure/B12941839.png)
2-Methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride is an organic compound that belongs to the class of cyclopenta[b]thiophenes. This compound is characterized by its unique structure, which includes a cyclopentane ring fused to a thiophene ring, with an amine group attached to the third carbon of the thiophene ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride typically involves multiple steps. One common method starts with cyclopentanone, which undergoes a series of reactions including condensation with methyl cyanoacetate and sulfur in the presence of methanol and morpholine. The reaction mixture is heated and stirred, followed by cooling and filtration to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of N-substituted derivatives.
Applications De Recherche Scientifique
2-Methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the synthesis of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-Methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds or ionic interactions with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
- Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Uniqueness
2-Methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and reactivity compared to similar compounds .
Propriétés
Formule moléculaire |
C8H12ClNS |
|---|---|
Poids moléculaire |
189.71 g/mol |
Nom IUPAC |
2-methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine;hydrochloride |
InChI |
InChI=1S/C8H11NS.ClH/c1-5-8(9)6-3-2-4-7(6)10-5;/h2-4,9H2,1H3;1H |
Clé InChI |
SXTCMHXHDIFEPD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(S1)CCC2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


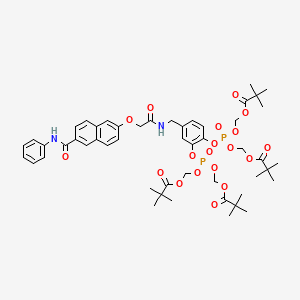
![(2S,4R)-1-((S)-2-(tert-butyl)-14-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-4,13-dioxo-6,9-dioxa-3,12-diazatetradecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B12941764.png)
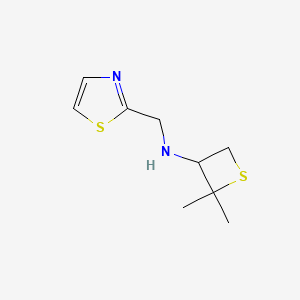
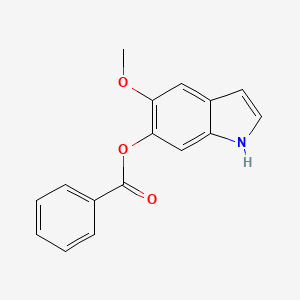

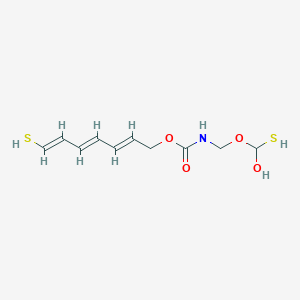
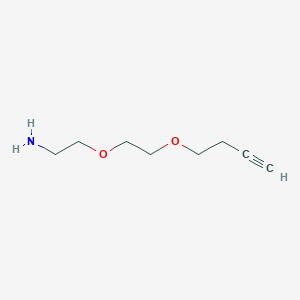
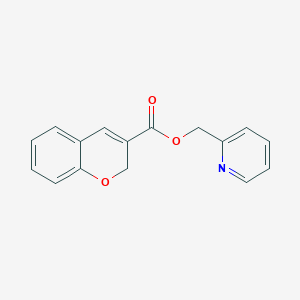
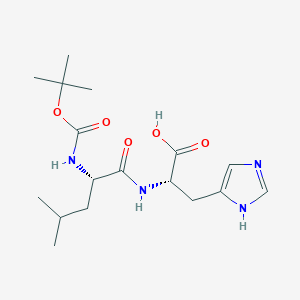
![2-Bromo-1-(2-{[2-(pyridin-2-yl)ethyl]amino}-1H-imidazol-5-yl)ethan-1-one](/img/structure/B12941813.png)
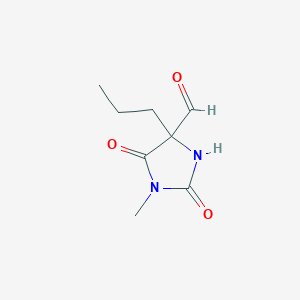
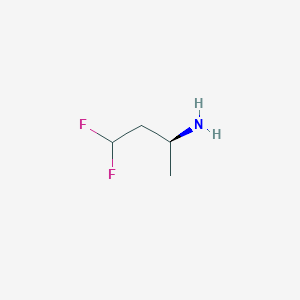

![Benzamide, N-(trimethylsilyl)-N-[9-(trimethylsilyl)-9H-purin-6-yl]-](/img/structure/B12941846.png)
